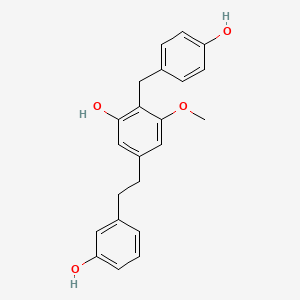
Rhodanine 6GDN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodamine 6G is a highly fluorescent dye belonging to the rhodamine family. It is known for its bright red-orange color and is widely used in various scientific and industrial applications. The compound has the chemical formula C28H31N2O3Cl and is often used as a tracer dye in water to determine the rate and direction of flow and transport . Rhodamine 6G is also extensively used in biotechnology applications such as fluorescence microscopy, flow cytometry, and fluorescence correlation spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rhodamine 6G can be synthesized through several methods. One common method involves the condensation of 3-diethylaminophenol with phthalic anhydride in the presence of a dehydrating agent such as zinc chloride . The reaction is typically carried out at elevated temperatures to facilitate the formation of the xanthene ring structure .
Industrial Production Methods
In industrial settings, Rhodamine 6G is produced by reacting 3-diethylaminophenol with phthalic anhydride under controlled conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure dye. The industrial process ensures high yield and purity, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
Rhodamine 6G undergoes various chemical reactions, including:
Oxidation: Rhodamine 6G can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The dye can be reduced under specific conditions to yield different reduced forms.
Substitution: Rhodamine 6G can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include nitric acid and potassium permanganate .
Reducing Agents: Reducing agents such as sodium borohydride are used to reduce Rhodamine 6G.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxidized derivatives, while reduction can yield various reduced forms of the dye .
Scientific Research Applications
Rhodamine 6G has a wide range of applications in scientific research:
Mechanism of Action
Rhodamine 6G exerts its effects through its fluorescent properties. When excited by light of a specific wavelength, the dye emits light at a different wavelength, making it highly detectable. This fluorescence is due to the electronic transitions within the dye molecule. The molecular targets and pathways involved include the interaction of the dye with cellular components, allowing it to be used as a marker in various biological assays .
Comparison with Similar Compounds
Similar Compounds
Fluorescein: A widely used fluorescent dye, Fluorescein has different excitation and emission wavelengths compared to Rhodamine 6G.
Uniqueness of Rhodamine 6G
Rhodamine 6G is unique due to its high fluorescence quantum yield, photostability, and versatility in various applications. Its ability to fluoresce under different conditions makes it a valuable tool in scientific research and industrial applications .
Properties
CAS No. |
1232233-19-0 |
|---|---|
Molecular Formula |
C28H31ClN2O3 |
Molecular Weight |
479.0 g/mol |
IUPAC Name |
ethyl 2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoate;hydrochloride |
InChI |
InChI=1S/C28H30N2O3.ClH/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25;/h9-16,29H,6-8H2,1-5H3;1H |
InChI Key |
VYXSBFYARXAAKO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


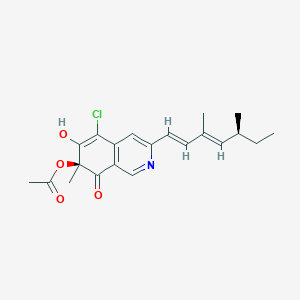
![N-[1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-2-propylpentanamide](/img/structure/B11934613.png)

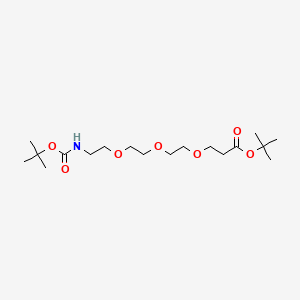

![(2S,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11934636.png)
![[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(6-oxo-6-tridecan-7-yloxyhexyl)amino]hexanoate](/img/structure/B11934646.png)
![3-[2-[2-[2-[bis[3-(dodecylamino)-3-oxopropyl]amino]ethyl-[3-(dodecylamino)-3-oxopropyl]amino]ethylamino]ethyl-[3-(dodecylamino)-3-oxopropyl]amino]-N-dodecylpropanamide](/img/structure/B11934653.png)
![1-[4-[4-(1-cyclopropylsulfonylcyclopropyl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea](/img/structure/B11934655.png)
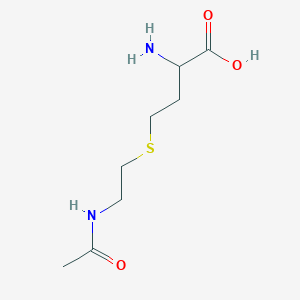
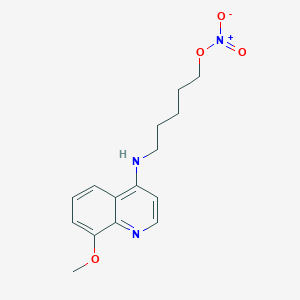
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-methyl-N-[2-(methylamino)ethyl]carbamate](/img/structure/B11934689.png)
![6-[2-[2-(dimethylamino)ethyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-hexyldecanoate](/img/structure/B11934697.png)
